![molecular formula C7H6N2S B13971491 1H-Pyrido[4,3-C][1,2]thiazine CAS No. 464928-82-3](/img/structure/B13971491.png)
1H-Pyrido[4,3-C][1,2]thiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido[4,3-C][1,2]thiazine is a heterocyclic compound that features a fused ring system combining pyridine and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrido[4,3-C][1,2]thiazine can be synthesized through various methods. One common approach involves the annulation of the thiazine ring to a preformed pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones in the presence of a base can lead to the formation of the desired thiazine ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions: 1H-Pyrido[4,3-C][1,2]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
科学研究应用
1H-Pyrido[4,3-C][1,2]thiazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-Pyrido[4,3-C][1,2]thiazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
相似化合物的比较
1H-Pyrido[4,3-C][1,2]thiazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazolo[3,4-d]thiazoles, pyrazolo[4,3-d]thiazoles, and imidazo[2,1-b][1,3]thiazines.
Uniqueness: Unlike its analogs, this compound exhibits a unique combination of pyridine and thiazine rings, which imparts distinct chemical and biological properties
属性
CAS 编号 |
464928-82-3 |
|---|---|
分子式 |
C7H6N2S |
分子量 |
150.20 g/mol |
IUPAC 名称 |
1H-pyrido[4,3-c]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-3-8-5-6-2-4-10-9-7(1)6/h1-5,9H |
InChI 键 |
AXQQVYHZHBOKEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1NSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



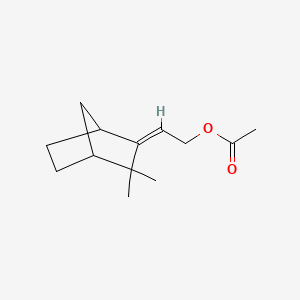
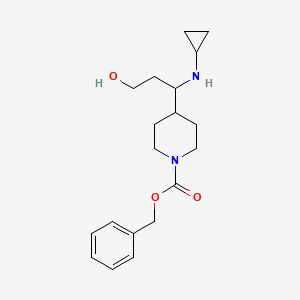
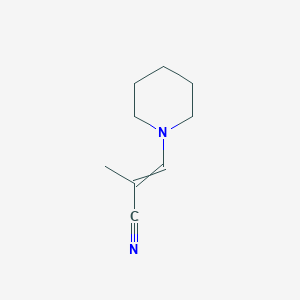

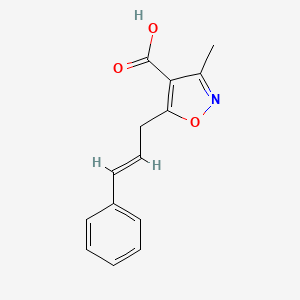
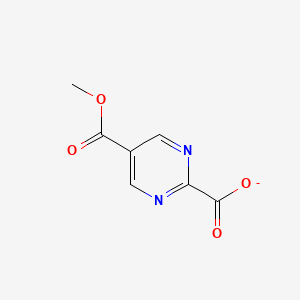
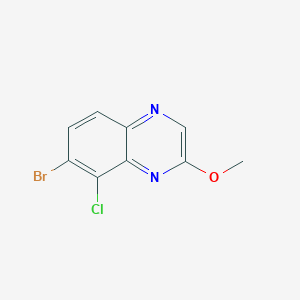

![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
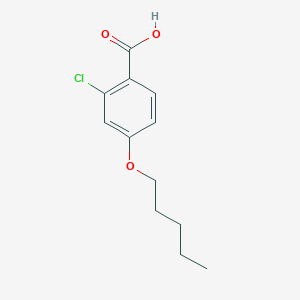

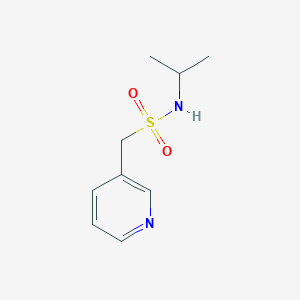
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
